molecular formula C8H9BrN2O4S B12780499 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- CAS No. 145986-16-9

2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-

Cat. No.: B12780499
CAS No.: 145986-16-9
M. Wt: 309.14 g/mol
InChI Key: GMHAMEKOPZZEBD-PHDIDXHHSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidinedione core with a bromine atom at the 5-position and a hydroxymethyl-substituted oxathiolane ring. Its stereochemistry is defined as (2R-trans)-, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and a β-keto ester under acidic or basic conditions.

    Bromination: The bromine atom is introduced at the 5-position of the pyrimidinedione ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Oxathiolane Ring Formation: The oxathiolane ring is formed by reacting a suitable thiol with an epoxide or a halohydrin under basic conditions. The hydroxymethyl group is introduced through a subsequent hydroxylation step.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)

Major Products

    Oxidation: Carboxylic acids

    Reduction: De-brominated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The oxathiolane ring and the bromine atom play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
  • **2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- lies in its specific bromine substitution, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs

Properties

CAS No.

145986-16-9

Molecular Formula

C8H9BrN2O4S

Molecular Weight

309.14 g/mol

IUPAC Name

5-bromo-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H9BrN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m1/s1

InChI Key

GMHAMEKOPZZEBD-PHDIDXHHSA-N

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)Br

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Br

Origin of Product

United States

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